molecular formula C8H17N3O B15306633 N,N-dimethyl-1,4-diazepane-1-carboxamide

N,N-dimethyl-1,4-diazepane-1-carboxamide

Cat. No.: B15306633
M. Wt: 171.24 g/mol
InChI Key: JSFINTBEXKFGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1,4-diazepane-1-carboxamide is a chemical compound with a molecular formula of C8H18N2O It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,4-diazepane-1-carboxamide typically involves the reaction of 1,4-diazepane with dimethylamine and a carboxylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include dimethylamine hydrochloride and a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-dimethyl-1,4-diazepane-1-amine.

    Substitution: Various substituted diazepane derivatives, depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-1,4-diazepane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

N,N-dimethyl-1,4-diazepane-1-carboxamide can be compared with other diazepane derivatives, such as:

    1,4-diazepane-1-carboxamide: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    N-methyl-1,4-diazepane-1-carboxamide: Contains only one methyl group, leading to variations in reactivity and activity.

    1,4-diazepane-1-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity characteristics.

This compound is unique due to the presence of two dimethyl groups, which influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N,N-dimethyl-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)11-6-3-4-9-5-7-11/h9H,3-7H2,1-2H3

InChI Key

JSFINTBEXKFGPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.